The Spectral Landscape of Cy5 Acid (mono SO3): A Technical Guide
The Spectral Landscape of Cy5 Acid (mono SO3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core spectral properties of Cy5 acid (mono SO3), a widely utilized far-red fluorescent dye. Understanding these characteristics is paramount for its effective application in a multitude of research, diagnostic, and drug development settings. This document provides a comprehensive overview of its spectral behavior, methodologies for its characterization, and visual representations of its utility in common experimental workflows.
Core Spectral Properties of Cy5 Acid (mono SO3)
Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its high fluorescence intensity and photostability.[1] The monosulfonated acid form enhances its water solubility, a crucial attribute for biological applications.[2] Its fluorescence in the far-red region of the spectrum is particularly advantageous due to the minimal autofluorescence of biological specimens in this range, leading to an excellent signal-to-noise ratio.[1][3]
The key spectral properties of Cy5 acid (mono SO3) are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules. The data presented represents values for the free dye in aqueous solutions, as reported across various sources.
| Spectral Property | Value | Source(s) |
| Excitation Maximum (λex) | ~646 - 651 nm | [2][4][5][6][7] |
| Emission Maximum (λem) | ~662 - 670 nm | [2][4][5][6][7] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [5][6][8][9][10] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [5][6][7][8][11] |
Note on Variability: Discrepancies in reported quantum yields and spectral maxima can arise from differences in experimental conditions, including the solvent, temperature, and instrument calibration.[4] For precise applications, it is recommended to characterize the dye under the specific experimental conditions being used.
Experimental Protocols for Spectral Characterization
Accurate determination of the spectral properties of Cy5 acid is crucial for quantitative fluorescence-based assays. The following are detailed methodologies for key experiments.
Measurement of Absorption Spectrum and Molar Extinction Coefficient
The absorption spectrum is measured using a UV-Visible spectrophotometer. This allows for the determination of the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε).
Methodology:
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Preparation of Stock Solution: Prepare a concentrated stock solution of Cy5 acid (mono SO3) in a suitable solvent such as dimethyl sulfoxide (DMSO) or water.
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Serial Dilutions: Perform a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS) to obtain a range of concentrations.
-
Spectrophotometer Setup: Calibrate the spectrophotometer with the experimental buffer as a blank.
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Absorbance Measurement: Measure the absorbance of each dilution at the determined λmax (~646 nm). The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Calculation of Molar Extinction Coefficient: According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the molar concentration. The molar extinction coefficient (ε) is the slope of the resulting linear regression.
Measurement of Fluorescence Emission Spectrum and Quantum Yield
The fluorescence emission spectrum is measured using a spectrofluorometer to determine the wavelength of maximum emission (λem). The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is typically determined relative to a standard of known quantum yield.
Methodology:
-
Sample Preparation: Prepare a dilute solution of Cy5 acid in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Reference Standard: Prepare a solution of a reference standard with a known quantum yield in the same solvent. For the far-red region, a standard like Rhodamine 101 in ethanol (Φ ≈ 1.0) or Cresyl Violet in methanol (Φ ≈ 0.54) can be used.
-
Spectrofluorometer Setup: Set the excitation wavelength to the absorption maximum of Cy5 acid (~646 nm). Record the emission spectrum over a range that encompasses the expected emission peak (~650-750 nm).
-
Data Acquisition: Measure the integrated fluorescence intensity of both the Cy5 acid sample and the reference standard. Also, measure the absorbance of both solutions at the excitation wavelength.
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
I_s and I_r are the integrated fluorescence intensities of the sample and reference, respectively.
-
A_s and A_r are the absorbances of the sample and reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
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Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and signaling pathways where Cy5 acid is a key component.
Caption: Immunofluorescence Staining Workflow Using a Cy5-Conjugated Secondary Antibody.
Caption: Logical Relationship in a FRET Experiment with a Cy3-Cy5 Pair.
Applications in Research and Development
The favorable spectral properties of Cy5 acid make it a versatile tool in various scientific disciplines.
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Fluorescence Microscopy: Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, enabling high-contrast imaging of specific cellular targets.[1][12] Cy5 is compatible with common laser lines, such as 633 nm and 647 nm, found in confocal microscopes and flow cytometers.[1][2]
-
Flow Cytometry: In flow cytometry, Cy5 is used for multi-parameter analysis, allowing for the simultaneous detection of multiple cellular markers when combined with other fluorophores.[1][12]
-
Nucleic Acid Analysis: Cy5 is a prevalent label for nucleic acids in applications like microarray analysis and fluorescence in situ hybridization (FISH), facilitating gene expression studies.[1][4]
-
Förster Resonance Energy Transfer (FRET): Cy5 is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions, with a common donor being Cy3.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 3. Cy5 Dye | Thermo Fisher Scientific - SE [thermofisher.com]
- 4. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]
- 5. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. apexbt.com [apexbt.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Spectral Properties For Cyanine Dyes: Cy3 and Cy5 | AAT Bioquest [aatbio.com]
- 11. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
